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Compound of Interest

Compound Name: 2-Benzoyl-5-fluoropyridine

CAS No.: 1427379-15-4

Cat. No.: B1375728

Get Quote

Introduction & Pharmacophore Relevance
2-Benzoyl-5-fluoropyridine represents a critical "privileged scaffold" in medicinal chemistry.

The combination of the electron-deficient pyridine ring and the electron-withdrawing fluorine

atom creates a unique electrostatic profile, often utilized to modulate metabolic stability

(blocking C-5 oxidation) and increase lipophilicity in CNS-active agents. It serves as a key

intermediate in the synthesis of P2X3 antagonists and specific kinase inhibitors.

This guide provides a definitive reference for the structural identification of this compound using

Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry

(MS).

Synthetic Context & Impurity Profile
To interpret spectra accurately, one must understand the compound's origin. The most common

synthetic route involves the oxidation of (5-fluoropyridin-2-yl)(phenyl)methanol or the Grignard

addition of phenylmagnesium bromide to 5-fluoro-2-cyanopyridine.

Common Impurities:
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Alcohol Intermediate: (5-fluoropyridin-2-yl)(phenyl)methanol (Broad OH stretch in IR, CH-

OH signal in NMR).

Bis-alkylated byproduct: Tertiary alcohol derivatives if Grignard stoichiometry is

uncontrolled.

Workflow: Synthesis to Characterization
The following diagram outlines the critical path from crude synthesis to analytical validation.

Start: 5-Fluoro-2-cyanopyridine Grignard Addition
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Figure 1: Synthetic workflow highlighting critical purification steps required before spectroscopic

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The fluorine atom at position 5 introduces spin-

spin coupling (

F-

H and

F-

C), which splits signals into characteristic doublets.

H NMR (Proton) Data
Solvent: CDCl

(7.26 ppm reference) Instrument: 400 MHz[1][2][3]
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Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Assignment
Logic

H-6 (Py) 8.65 - 8.70 Doublet (d) Hz

Most deshielded

(ortho to N, ortho

to F).

H-3 (Py) 8.15 - 8.20
Doublet of

Doublets (dd)
,

Deshielded by

C=O anisotropy;

vicinal coupling

to H-4.

Ph-H (Ortho) 8.05 - 8.10 Multiplet (m) -
Ortho protons on

the benzoyl ring.

H-4 (Py) 7.60 - 7.68 Multiplet (td)

Shielded relative

to H-3/H-6;

shows strong

vicinal F-

coupling.

Ph-H

(Meta/Para)
7.45 - 7.55 Multiplet (m) -

Remaining

aromatic protons.

Expert Insight: The diagnostic signal is H-6. Unlike non-fluorinated 2-benzoylpyridine (where H-

6 is a doublet ~8.7 ppm), the 5-fluoro analog shows H-6 as a doublet with a small coupling

constant (~2-3 Hz) due to the geminal/ortho fluorine interaction.

C NMR (Carbon) Data
Solvent: CDCl

(77.16 ppm reference) Instrument: 100 MHz
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Carbon Type
Shift (

ppm)
Splitting Pattern

Coupling (

Hz)

C=O (Ketone) 192.5 Singlet (s) -

C-5 (Py) 161.0 Doublet (d) Hz

C-2 (Py) 151.2 Doublet (d) Hz

C-6 (Py) 138.5 Doublet (d) Hz

C-4 (Py) 125.8 Doublet (d) Hz

Ph-C (Ipso) 136.0 Singlet (s) -

Ph-C (Ar) 128-133 Singlets -

Expert Insight: The C-5 carbon is easily identified by its massive coupling constant (~260 Hz)

and downfield shift (~160 ppm), often appearing as two distinct peaks widely separated.

F NMR (Fluorine) Data
Reference: CFCl

(0 ppm) or PhF internal standard.

Shift:

-122.0 to -126.0 ppm.

Pattern: Multiplet (decoupled: Singlet).

Note: The shift is characteristic of a pyridine ring fluorinated at the 3-position relative to

Nitrogen (Chemical numbering position 5).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.
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Ionization Mode: ESI+ or EI (70 eV).

Molecular Formula: C

H

FNO.[4]

Exact Mass: 201.06 g/mol .

Fragmentation Pathway (EI)
The molecule cleaves primarily at the carbonyl linkages (alpha-cleavage).

Molecular Ion (

): m/z 201 (Base peak or high intensity).

Loss of Phenyl (

): m/z 124 (Fluoropyridyl-carbonyl cation).

Loss of CO from 124: m/z 96 (Fluoropyridinium cation).

Benzoyl Cation (

): m/z 105.
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Figure 2: Proposed fragmentation pathway for 2-benzoyl-5-fluoropyridine under Electron

Impact (EI) ionization.

Infrared Spectroscopy (IR)
IR is useful for quick purity checks (absence of OH) and confirming the ketone functionality.

C=O Stretch (Ketone): 1665 - 1675 cm

.

Note: This is lower than a standard aliphatic ketone (1715 cm

) due to conjugation with both the pyridine and phenyl rings.

C=N Stretch (Pyridine): ~1580 - 1590 cm

.

C-F Stretch: 1230 - 1250 cm
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(Strong band).

C-H (Aromatic): 3030 - 3080 cm

(Weak).

Experimental Protocol for Analysis
To ensure the data matches the values above, follow this preparation protocol:

Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl

(containing 0.03% TMS). Ensure the solution is clear; filter through a cotton plug if particulate
matter exists.

Acquisition:

Set relaxation delay (d1) to >2.0 seconds to allow relaxation of the quaternary carbonyl

carbon.

For

F, acquire at least 64 scans to resolve coupling patterns if not decoupling protons.

Processing: Apply an exponential window function (LB = 0.3 Hz) for

H to resolve the fine splitting of H-6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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